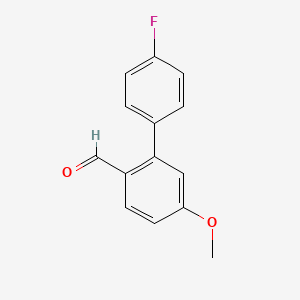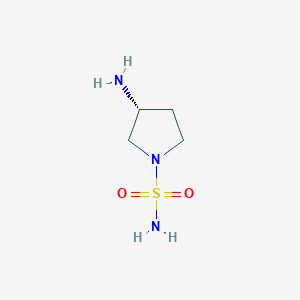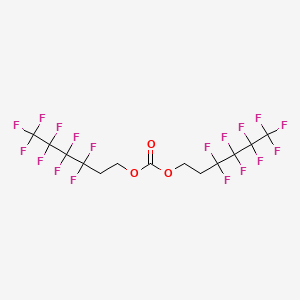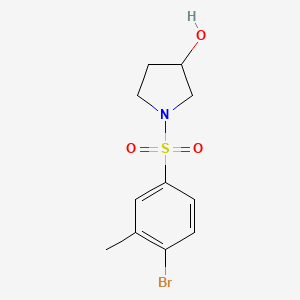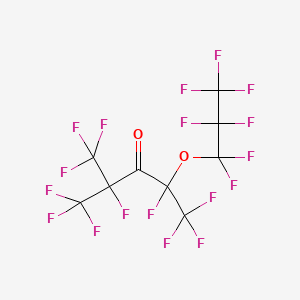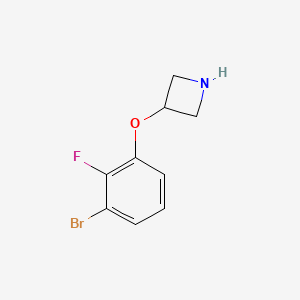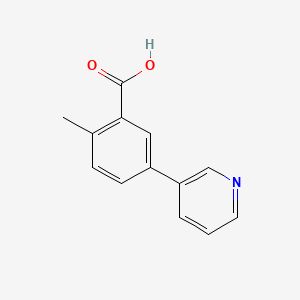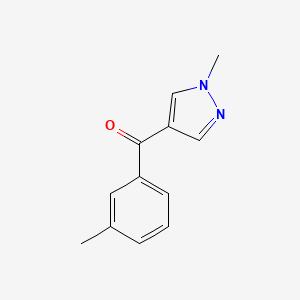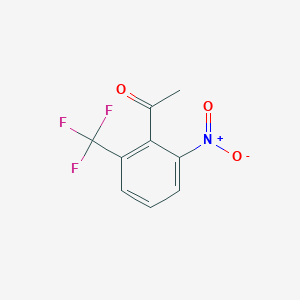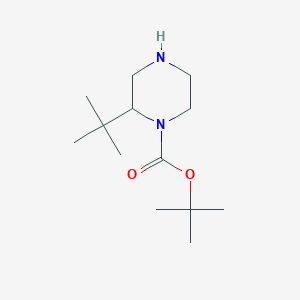![molecular formula C13H18N2O3 B15091528 ethyl (2E)-2-[(2-methoxy-5-methylphenyl)hydrazinylidene]propanoate](/img/structure/B15091528.png)
ethyl (2E)-2-[(2-methoxy-5-methylphenyl)hydrazinylidene]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[2-(2-methoxy-5-methylphenyl)hydrazono]propanoate is a chemical compound with the molecular formula C13H18N2O3 and a molecular weight of 250.29 g/mol. This compound is known for its unique structure, which includes a hydrazone functional group attached to a methoxy-substituted aromatic ring. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-(2-methoxy-5-methylphenyl)hydrazono]propanoate typically involves the reaction of ethyl 2-oxo-2-(2-methoxy-5-methylphenyl)acetate with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to the boiling point of the solvent and maintained at that temperature for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of ethyl 2-[2-(2-methoxy-5-methylphenyl)hydrazono]propanoate may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include advanced purification techniques such as column chromatography and high-performance liquid chromatography to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-[2-(2-methoxy-5-methylphenyl)hydrazono]propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Applications De Recherche Scientifique
Ethyl 2-[2-(2-methoxy-5-methylphenyl)hydrazono]propanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of ethyl 2-[2-(2-methoxy-5-methylphenyl)hydrazono]propanoate involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress and other cellular processes .
Comparaison Avec Des Composés Similaires
Ethyl 2-[2-(2-methoxy-5-methylphenyl)hydrazono]propanoate can be compared with other similar compounds, such as:
Ethyl 2-[2-(2-methoxyphenyl)hydrazono]propanoate: Lacks the methyl group on the aromatic ring, which may affect its reactivity and biological activity.
Ethyl 2-[2-(2-methylphenyl)hydrazono]propanoate: Lacks the methoxy group, which can influence its solubility and chemical properties.
Ethyl 2-[2-(2-hydroxy-5-methylphenyl)hydrazono]propanoate: Contains a hydroxy group instead of a methoxy group, which can alter its hydrogen bonding and reactivity .
These comparisons highlight the unique structural features of ethyl 2-[2-(2-methoxy-5-methylphenyl)hydrazono]propanoate and its potential impact on its chemical and biological properties.
Propriétés
Formule moléculaire |
C13H18N2O3 |
|---|---|
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
ethyl (2E)-2-[(2-methoxy-5-methylphenyl)hydrazinylidene]propanoate |
InChI |
InChI=1S/C13H18N2O3/c1-5-18-13(16)10(3)14-15-11-8-9(2)6-7-12(11)17-4/h6-8,15H,5H2,1-4H3/b14-10+ |
Clé InChI |
FCPXRKPPKXOWGH-GXDHUFHOSA-N |
SMILES isomérique |
CCOC(=O)/C(=N/NC1=C(C=CC(=C1)C)OC)/C |
SMILES canonique |
CCOC(=O)C(=NNC1=C(C=CC(=C1)C)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


